molecular formula C19H18N4O3S B10987274 5-{[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}-1,3-dihydro-2H-indol-2-one

5-{[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}-1,3-dihydro-2H-indol-2-one

Cat. No.: B10987274
M. Wt: 382.4 g/mol
InChI Key: WMNSBLMYNPLYBR-UHFFFAOYSA-N
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Description

The compound 5-{[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}-1,3-dihydro-2H-indol-2-one is a complex organic molecule featuring a combination of benzimidazole, pyrrolidine, sulfonyl, and indolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}-1,3-dihydro-2H-indol-2-one typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Pyrrolidine Introduction: The benzimidazole derivative can then be reacted with a pyrrolidine derivative, often through nucleophilic substitution or addition reactions.

    Indolone Formation: The final step involves the formation of the indolone ring, which can be achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and indolone moieties.

    Reduction: Reduction reactions can modify the benzimidazole ring or the sulfonyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzimidazole and pyrrolidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonyl chlorides, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, 5-{[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}-1,3-dihydro-2H-indol-2-one is investigated for its potential as a therapeutic agent. It may exhibit activities such as antimicrobial, anticancer, or anti-inflammatory effects due to its structural features.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 5-{[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}-1,3-dihydro-2H-indol-2-one involves interactions with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The benzimidazole moiety is known to interact with DNA, while the sulfonyl group can form strong interactions with proteins.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core and exhibit various biological activities.

    Indolone Derivatives: Indolone-based compounds are known for their anticancer and antimicrobial properties.

    Sulfonyl Compounds: Sulfonyl-containing drugs like sulfonamides are widely used as antibiotics.

Uniqueness

The uniqueness of 5-{[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}-1,3-dihydro-2H-indol-2-one lies in its combination of multiple pharmacophores within a single molecule. This multi-functional nature allows it to interact with various biological targets, potentially leading to a broad spectrum of activities.

Properties

Molecular Formula

C19H18N4O3S

Molecular Weight

382.4 g/mol

IUPAC Name

5-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C19H18N4O3S/c24-18-11-12-10-13(7-8-14(12)20-18)27(25,26)23-9-3-6-17(23)19-21-15-4-1-2-5-16(15)22-19/h1-2,4-5,7-8,10,17H,3,6,9,11H2,(H,20,24)(H,21,22)

InChI Key

WMNSBLMYNPLYBR-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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